(9S,10E,12Z,15Z)-9-氢过氧化十八碳-10,12,15-三烯酸

描述

Synthesis Analysis

The synthesis of hydroperoxy fatty acids like (9S,10E,12Z,15Z)-9-hydroperoxyoctadeca-10,12,15-trienolic acid generally involves enzymatic pathways, primarily through the action of lipoxygenase enzymes on polyunsaturated fatty acids. These enzymes introduce a hydroperoxy group into the fatty acid chains, resulting in the formation of hydroperoxy derivatives (Sadeghian & Jabbari, 2016).

Molecular Structure Analysis

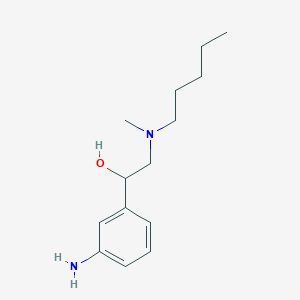

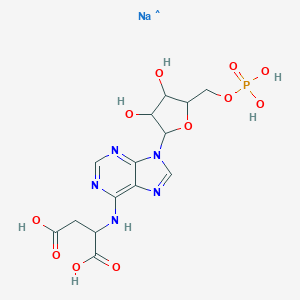

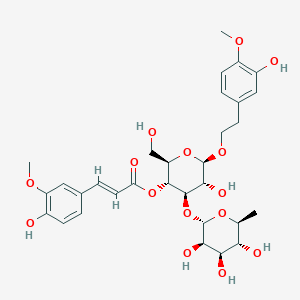

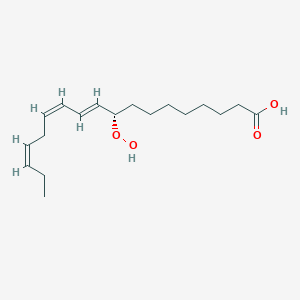

The molecular structure of (9S,10E,12Z,15Z)-9-hydroperoxyoctadeca-10,12,15-trienolic acid features a long chain fatty acid with three double bonds (at positions 10, 12, and 15) and a hydroperoxy group at the ninth carbon. This structure is significant for its biological activity, influencing its role in cellular signaling pathways and inflammatory responses.

Chemical Reactions and Properties

Hydroperoxy fatty acids undergo various chemical reactions, including reduction to hydroxy fatty acids, rearrangement, and participation in the synthesis of complex lipid mediators. These reactions are essential for the bioactivity of these molecules in physiological and pathophysiological processes.

Physical Properties Analysis

The physical properties of hydroperoxy fatty acids like (9S,10E,12Z,15Z)-9-hydroperoxyoctadeca-10,12,15-trienolic acid are influenced by their molecular structure. The presence of the hydroperoxy group and polyunsaturated bonds affects their solubility, stability, and interaction with biological membranes.

Chemical Properties Analysis

The chemical properties of hydroperoxy fatty acids, including their reactivity and the role in biosynthetic pathways of lipid mediators, are pivotal. They act as precursors in the formation of various signaling compounds, demonstrating significant biological activities across different systems (Sadeghian & Jabbari, 2016).

科学研究应用

在生物体中的生物学作用:发现羟基十八碳-10E,12Z,15Z-三烯酸酯化成绿水螅中的磷脂,这表明它们作为生物活性化合物储存库的作用 (Marzo 等人,1996 年).

脂质过氧化:这种化合物在脂质过氧化过程中起着至关重要的作用。例如,13-氢过氧化十八碳-9,11,15-三烯酸对于多不饱和脂肪酸氢过氧化物放大脂质过氧化至关重要 (Wilcox 和 Marnett,1993 年).

植物胁迫代谢物:高效合成 9-氧代-10E,12Z,15Z-十八碳三烯酸等相关化合物对于研究受伤植物中的胁迫代谢物具有重要意义 (Koch, Hoskovec 和 Boland,2002 年).

在农业和医学中的应用:9S,12S,13S-THOE 异构体显示出作为植物信号通路剂、水稻纹枯病的杀菌剂和抗病毒化合物的潜力 (Garbe, Hübke 和 Tressl,2005 年).

芳香化酶抑制:在荨麻根中发现的 (10E,12Z)-9-羟基-10,12-十八碳二烯酸作为芳香化酶抑制剂 (Kraus, Spiteller 和 Bartsch,1991 年).

细胞迁移抑制:9S-HODE,一种相关化合物,抑制培养的猪主动脉内皮细胞和人单核细胞中的细胞迁移 (Pankonin 等人,1988 年).

脂质过氧化标记:与这种酸相关的 9-HODE 和 13-HODE 等化合物是脂质过氧化过程中富集的稳定羟基酸,并作为此类过程的极好标记 (Spiteller 和 Spiteller,1997 年).

仿生模型:这种化合物等脂肪酸的三甲基甲硅烷基过氧化物的热转化为酶促转化的模型,并产生在 GC-MS 研究中有用的氧脂衍生物 (Grechkin, Mukhtarova 和 Hamberg,2005 年).

属性

IUPAC Name |

(9S,10E,12Z,15Z)-9-hydroperoxyoctadeca-10,12,15-trienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O4/c1-2-3-4-5-6-8-11-14-17(22-21)15-12-9-7-10-13-16-18(19)20/h3-4,6,8,11,14,17,21H,2,5,7,9-10,12-13,15-16H2,1H3,(H,19,20)/b4-3-,8-6-,14-11+/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWKJTIHNYSIIHW-MEBVTJQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CC=CC(CCCCCCCC(=O)O)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C=C\[C@H](CCCCCCCC(=O)O)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101180640 | |

| Record name | (9S,10E,12Z,15Z)-9-Hydroperoxy-10,12,15-octadecatrienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101180640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(9S,10E,12Z,15Z)-9-hydroperoxyoctadeca-10,12,15-trienoic acid | |

CAS RN |

111004-08-1 | |

| Record name | (9S,10E,12Z,15Z)-9-Hydroperoxy-10,12,15-octadecatrienoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111004-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Hydroperoxy-10,12,15-octadecatrienoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111004081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (9S,10E,12Z,15Z)-9-Hydroperoxy-10,12,15-octadecatrienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101180640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。